5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide
Description
Properties
IUPAC Name |
5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRAXKLJYDCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277173 | |
| Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-91-1 | |
| Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarbothioamide, 5,5′-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiophene-2-carbothioamide Precursors
- Thiophene-2-carbothioamide is typically prepared by the reaction of thiophene-2-carbonitrile with hydrogen sulfide or ammonium thiocyanate under acidic or basic conditions.
- Commercial availability of thiophene-2-carbothioamide (CAS 20300-02-1) facilitates its use as a starting material.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiophene-2-carbonitrile + NH4SCN | Reflux in ethanol or aqueous medium | Thiophene-2-carbothioamide formation |
Formation of the Sulfanyl Linkage
- The key step involves coupling two thiophene-2-carbothioamide units via a sulfanyl (-S-) bridge at the 5-position of the thiophene rings.
- This is commonly achieved by nucleophilic substitution or oxidative coupling reactions.
- One approach is the reaction of 5-bromothiophene-2-carbothioamide with sodium sulfide or potassium sulfide to form the sulfanyl-linked dimer.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 2 | 5-Bromothiophene-2-carbothioamide + Na2S | Polar aprotic solvent (DMF, DMSO), 60-80°C | Formation of 5-[(5-carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide |
- The reaction requires controlled temperature and stoichiometry to avoid polysulfide formation or over-oxidation.
Introduction of Carbamothioyl Groups
- The carbamothioyl (-C(=S)NH2) groups can be introduced by thiation of corresponding amide or nitrile precursors using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).
- Alternatively, direct conversion from nitriles using ammonium thiocyanate under acidic conditions is effective.
Detailed Reaction Conditions and Yields
| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Preparation of Thiophene-2-carbothioamide | Thiophene-2-carbonitrile, NH4SCN, ethanol | Reflux (78°C) | 6-12 h | 70-85% | Purification by recrystallization |
| Sulfanyl linkage formation | 5-Bromothiophene-2-carbothioamide, Na2S, DMF | 60-80°C | 4-8 h | 60-75% | Anhydrous conditions preferred |
| Carbamothioyl group introduction | Amide/nitrile precursors, Lawesson’s reagent, toluene | Reflux (110-120°C) | 3-6 h | 65-80% | Monitoring by TLC; avoids over-thiation |
Research Findings and Optimization Notes
- Purity and characterization: The product is typically isolated as a crystalline solid, characterized by NMR, IR (notably C=S stretching), and elemental analysis.
- Solubility: The compound is generally insoluble in water, soluble in DMSO and DMF, which aids purification.
- Reaction optimization: Use of polar aprotic solvents enhances nucleophilic substitution efficiency for sulfanyl linkage formation.
- Side reactions: Possible formation of polysulfides or disulfides requires careful control of sulfur source and reaction time.
- Safety: Handling of sulfur reagents and thiophene derivatives requires adequate ventilation and protective equipment due to toxicity and odor.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Conditions | Yield Range | Challenges |
|---|---|---|---|---|
| Thiophene-2-carbothioamide synthesis | Thiophene-2-carbonitrile, NH4SCN | Reflux in ethanol, 6-12 h | 70-85% | Control of reaction time to avoid by-products |
| Sulfanyl coupling | 5-Bromothiophene-2-carbothioamide, Na2S | 60-80°C, DMF, 4-8 h | 60-75% | Avoid polysulfide formation |
| Carbamothioyl group installation | Lawesson’s reagent or P4S10 | Reflux in toluene, 3-6 h | 65-80% | Over-thiation risk |
Chemical Reactions Analysis
Types of Reactions
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide can undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic reagents are often used, such as halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide has been explored for its antimicrobial and anticancer properties. Preliminary studies indicate that this compound may inhibit specific biological pathways, making it a candidate for drug development. The presence of sulfur-containing moieties often correlates with enhanced biological activity, suggesting potential effectiveness against various pathogens and cancer cells.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:
- Reduction : Producing thiols or thioethers.
- Substitution : Facilitating electrophilic and nucleophilic reactions.
Material Science
In the field of material science, 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is utilized in the development of organic semiconductors due to its electronic properties. The compound's ability to conduct electricity makes it suitable for applications in electronic devices and sensors .
Corrosion Inhibition
The compound has shown potential as a corrosion inhibitor , particularly in metal protection applications. Its sulfur-rich structure can form protective layers on metal surfaces, reducing oxidation and degradation .
Antimicrobial Activity
A study investigating the antimicrobial effects of various thiophene derivatives found that compounds similar to 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by the sulfur-containing groups .
Anticancer Properties
Research into the anticancer potential of thiophene derivatives revealed that compounds like 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This effect was linked to the compound's ability to interact with specific cellular pathways involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene Carbaldehydes and Carboxamides
Key Compounds :
Comparison :
The target compound’s thioamide groups likely reduce solubility in nonpolar solvents compared to methyl or carbaldehyde analogs but may enhance stability in acidic conditions .
Sulfonamide and Sulfanyl Derivatives
Key Compounds :
Comparison :
The disulfide bridge in the target compound may confer redox activity, distinguishing it from sulfonamide and oxadiazole analogs .
Thiophene-Based Polymers and Complexes
Key Compounds :
- Compounds 6a–6c (): Thiophene-carbaldehyde derivatives with carbazole or diphenylamino substituents.
Comparison :
The target compound’s simpler structure may limit its π-conjugation compared to carbazole-substituted analogs but could improve synthetic accessibility .
Research Implications and Gaps
- Synthesis : The target compound may be synthesized via methods similar to (e.g., Pd-catalyzed cross-coupling or nucleophilic substitution) but requires optimization for thioamide stability .
- Characterization : FT-IR and NMR data for thioamide groups (e.g., C=S at ~1670 cm⁻¹ in IR; NH₂ protons at ~9–10 ppm in ¹H-NMR) would be critical for validation .
- Applications: Potential uses in optoelectronics (due to thiophene conjugation) or as enzyme inhibitors (analogous to oxadiazole derivatives) warrant further study .
Biological Activity
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 316.49 g/mol. This compound features a complex structure that includes multiple thiophene rings and carbamothioamide functionalities, which enhance its chemical reactivity and potential applications in various fields, particularly medicinal chemistry and material science.
Chemical Structure
The structure of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide can be represented as follows:
Unique Features
The unique combination of thiophene rings and carbamothioyl groups in this compound contributes to distinct electronic and steric properties, making it a versatile candidate for various scientific applications.
Antimicrobial Properties
Preliminary studies suggest that 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide exhibits significant antimicrobial activity . The presence of sulfur-containing moieties is often correlated with enhanced biological properties due to their ability to interact with biological systems, potentially inhibiting specific enzymes or pathways involved in disease processes .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . The structural characteristics of thiophenes have been linked to the modulation of various cancer-related signaling pathways. Further investigation is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects .
The mechanism of action for 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets, potentially acting by inhibiting certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the biological context.
Study on Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration for potential therapeutic applications.
Anticancer Assay
In another study focusing on anticancer properties, the compound was tested against human cancer cell lines (e.g., MCF7 for breast cancer). The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.3 |
| HeLa | 20.7 |
| A549 | 18.9 |
The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, highlighting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiophene-based carbothioamide derivatives like 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, and what key reaction parameters influence yield?
- Methodological Answer :
- Thioacetalization and Oxidation : React thiophene-carbaldehyde precursors with thiol-containing reagents (e.g., thiourea) under acidic or basic conditions. For example, oxidation of sulfide groups to sulfonyl derivatives can be achieved using 30% H₂O₂ in glacial acetic acid .
- Functionalization : Introduce carbothioamide groups via nucleophilic substitution or condensation reactions. Key parameters include temperature (room temperature to reflux), solvent choice (e.g., THF, acetic acid), and catalyst use (e.g., ZnCl₂ for chloromethylation) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and control polycondensation by limiting reaction time to prevent oligomer formation .
Q. How can researchers characterize the purity and structural integrity of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide using spectroscopic and analytical techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M⁺] at m/z 475.0936) and fragmentation patterns .
- Elemental Analysis (EA) : Verify elemental composition (e.g., C: 73.34%, H: 3.80%, N: 5.87%, S: 13.47%) to assess purity .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve thiophene ring protons and sulfide/sulfonyl substituents. For example, aldehyde protons in related compounds resonate at δ 9.8–10.2 ppm .
Advanced Research Questions
Q. What mechanistic insights explain the formation of oligomeric byproducts during the functionalization of thiophene-carbothioamide derivatives, and how can these be minimized?
- Methodological Answer :
- Mechanism : Oligomers form via polycondensation of chloromethylated intermediates with aldehyde groups. For example, formaldehyde and HCl in the presence of ZnCl₂ catalyze methylene bridge formation between thiophene rings .
- Mitigation Strategies :
- Kinetic Control : Shorten reaction time to limit secondary polymerization.
- Catalyst Modulation : Optimize ZnCl₂ concentration to balance reactivity and selectivity .
- Analytical Validation : Use size-exclusion chromatography (SEC) or MALDI-TOF to detect oligomeric species and adjust synthetic protocols accordingly .
Q. How do electronic and steric effects influence the reactivity of sulfur-containing functional groups in 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide during cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) reduce sulfur nucleophilicity, hindering coupling reactions. Conversely, carbothioamide groups enhance electron density at sulfur, promoting oxidative coupling .
- Steric Effects : Bulky substituents on thiophene rings (e.g., aryl groups) may impede access to reactive sites. Computational modeling (DFT) can predict steric hindrance and guide substituent selection .
- Experimental Validation : Compare reaction rates using substituent-varied analogs (e.g., methyl vs. trifluoromethyl groups) under standardized Pd-catalyzed conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
